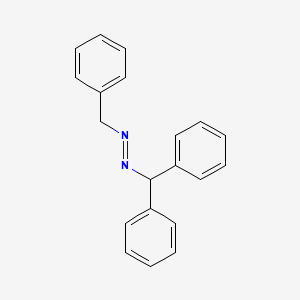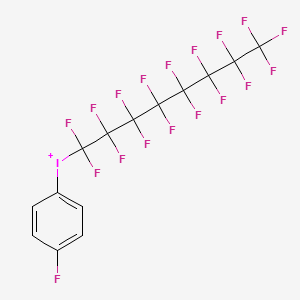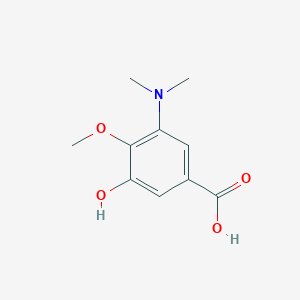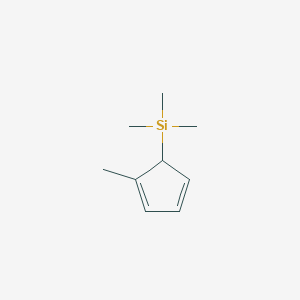![molecular formula C13H14O7 B14426815 Dimethyl 2,2'-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate CAS No. 85212-85-7](/img/structure/B14426815.png)
Dimethyl 2,2'-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 2,2’-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate is an organic compound with the molecular formula C12H14O6 It is characterized by the presence of two ester groups and a formyl group attached to a phenylene ring through ether linkages
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2,2’-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate typically involves the reaction of 4-formylphenol with dimethyl oxalate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反应分析
Types of Reactions
Dimethyl 2,2’-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols, leading to the formation of amides or esters, respectively.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Amines or alcohols in the presence of a catalyst like triethylamine at ambient temperature.
Major Products Formed
Oxidation: 2,2’-[(4-carboxy-1,3-phenylene)bis(oxy)]diacetate.
Reduction: 2,2’-[(4-hydroxymethyl-1,3-phenylene)bis(oxy)]diacetate.
Substitution: Corresponding amides or esters depending on the nucleophile used.
科学研究应用
Dimethyl 2,2’-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a cross-linking agent in the modification of biomolecules.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable conjugates with therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism of action of dimethyl 2,2’-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate involves its reactive functional groups. The formyl group can participate in nucleophilic addition reactions, while the ester groups can undergo hydrolysis or transesterification. These reactions enable the compound to interact with various molecular targets, including proteins and nucleic acids, leading to modifications that can alter their properties and functions.
相似化合物的比较
Similar Compounds
- Dimethyl 2,2’-[(4-methyl-1,3-phenylene)bis(oxy)]diacetate
- Dimethyl 2,2’-[(4-hexyl-1,3-phenylene)bis(oxy)]diacetate
- Dimethyl 2,2’-[(4-hydroxy-1,3-phenylene)bis(oxy)]diacetate
Uniqueness
Dimethyl 2,2’-[(4-formyl-1,3-phenylene)bis(oxy)]diacetate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. This functional group allows for specific chemical transformations that are not possible with the methyl, hexyl, or hydroxy derivatives. Consequently, this compound offers unique opportunities for applications in organic synthesis and materials science.
属性
CAS 编号 |
85212-85-7 |
|---|---|
分子式 |
C13H14O7 |
分子量 |
282.25 g/mol |
IUPAC 名称 |
methyl 2-[4-formyl-3-(2-methoxy-2-oxoethoxy)phenoxy]acetate |
InChI |
InChI=1S/C13H14O7/c1-17-12(15)7-19-10-4-3-9(6-14)11(5-10)20-8-13(16)18-2/h3-6H,7-8H2,1-2H3 |
InChI 键 |
IJZBVUYDAXAUDY-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)COC1=CC(=C(C=C1)C=O)OCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![ethyl 7-[(4S)-4-formyl-2-oxo-1,3-thiazolidin-3-yl]heptanoate](/img/structure/B14426760.png)


![N-Methyl-N-[4-(trimethylstannyl)buta-1,3-diyn-1-yl]aniline](/img/structure/B14426781.png)
![1-[3-Bromo-4-(phenylsulfanyl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14426793.png)
![6-{[6-(Acryloylamino)hexanoyl]amino}hexanoic acid](/img/structure/B14426803.png)



![[(4-Chlorophenyl)methylidene]propanedial](/img/structure/B14426825.png)

